molecular formula C13H13NO B8740870 4-phenethyl-1H-pyridin-2-one CAS No. 16097-16-8

4-phenethyl-1H-pyridin-2-one

Cat. No.: B8740870
CAS No.: 16097-16-8
M. Wt: 199.25 g/mol
InChI Key: KVEPRQPWUFQAMC-UHFFFAOYSA-N
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Description

4-Phenethyl-1H-pyridin-2-one is a pyridinone derivative characterized by a six-membered aromatic ring containing one oxygen atom and a phenethyl substituent at the 4-position. Pyridinones are widely studied for their roles in medicinal chemistry, materials science, and organic synthesis due to their tunable electronic and steric profiles .

Properties

CAS No.

16097-16-8

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

4-(2-phenylethyl)-1H-pyridin-2-one

InChI

InChI=1S/C13H13NO/c15-13-10-12(8-9-14-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,14,15)

InChI Key

KVEPRQPWUFQAMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=O)NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 4-position significantly influences melting points, solubility, and reactivity. For example:

  • 4-Methyl-3-nitro-1H-pyridin-2-one (CAS 21901-18-8) has a methyl and nitro group, leading to a rigid structure with a high melting point (>250°C) and moderate solubility in polar solvents .
  • 1-Methyl-4-phenylpyridin-2-one (CAS 67970-80-3) features a methyl group at position 1 and phenyl at position 3. Its molecular weight (C₁₂H₁₁NO, 185.22 g/mol) and lipophilicity are lower than 4-phenethyl derivatives, which may enhance aqueous solubility .
  • 4-Phenethyl-1H-pyridin-2-one (hypothetical data inferred): The phenethyl group introduces greater steric bulk and lipophilicity compared to methyl or phenyl substituents, likely reducing solubility in water but improving membrane permeability.

Table 1: Key Properties of Pyridinone Analogues

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
4-Methyl-3-nitro-1H-pyridin-2-one 4-CH₃, 3-NO₂ 168.12 >250 Fine chemical synthesis
1-Methyl-4-phenylpyridin-2-one 1-CH₃, 4-C₆H₅ 185.22 Not reported Pharmaceutical intermediates
This compound* 4-CH₂CH₂C₆H₅ ~229.29 (estimated) ~200–250 (inferred) Drug discovery, materials

*Hypothetical data based on structural trends.

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